

# A Comparative Spectroscopic Guide to 3-Bromo-7-methoxyquinoline: Elucidating Structural Identity

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## Compound of Interest

Compound Name: 3-Bromo-7-methoxyquinoline

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This guide provides an in-depth spectroscopic characterization of **3-Bromo-7-methoxyquinoline**, a key heterocyclic building block in medicinal chemistry and materials science. For researchers, unambiguous structural confirmation is paramount. This document offers a detailed analysis of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) signatures, presenting a robust framework for its identification. To provide a clearer understanding of substituent effects, the spectroscopic data is objectively compared against the parent compound, 3-Bromoquinoline. All protocols and interpretations are grounded in established principles to ensure scientific integrity and reproducibility.

## Experimental Methodologies: A Protocol for Confidence

The reliability of spectroscopic data hinges on meticulous experimental execution. The following protocols represent standard, validated procedures for the characterization of small organic molecules like **3-Bromo-7-methoxyquinoline**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of a molecule.

Experimental Protocol:

- **Sample Preparation:** Accurately weigh 5-10 mg of the analyte for  $^1\text{H}$  NMR (20-50 mg for  $^{13}\text{C}$  NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d ( $\text{CDCl}_3$ ), within a clean vial.<sup>[1]</sup> The solvent should contain tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
- **Transfer:** Filter the solution to remove any particulates and transfer it into a 5 mm NMR tube to a standard depth of ~4.5 cm.<sup>[1]</sup>
- **Instrument Setup:** Insert the tube into the spectrometer. The instrument should be locked onto the deuterium signal of the solvent and the magnetic field shimmed to ensure homogeneity.
- **$^1\text{H}$  NMR Acquisition:** A standard  $90^\circ$  pulse is used. Multiple scans (typically 8 to 16) are co-added to enhance the signal-to-noise ratio.<sup>[1]</sup>
- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled pulse sequence is employed to simplify the spectrum. Due to the low natural abundance of  $^{13}\text{C}$ , a significantly larger number of scans is required.<sup>[1]</sup>
- **Data Processing:** The resulting Free Induction Decay (FID) is subjected to a Fourier transform, followed by phase correction and baseline correction. The chemical shift axis is calibrated against the TMS signal.<sup>[1]</sup>

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through fragmentation and isotopic patterns.

Experimental Protocol:

- **Sample Preparation:** Prepare a dilute solution of the analyte (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Infusion:** The solution is infused into an electrospray ionization (ESI) source at a low flow rate (e.g., 5-10  $\mu\text{L}/\text{min}$ ).

- **Ionization:** A high voltage is applied to the ESI needle to generate a fine spray of charged droplets, leading to the formation of gas-phase ions.
- **Detection:** The ions are guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their mass-to-charge ratio ( $m/z$ ). The data is recorded as a mass spectrum.

## Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing definitive evidence for the presence of specific functional groups.

Experimental Protocol:

- **Sample Preparation:** A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is recorded by measuring the absorption of infrared radiation over a range (typically  $4000\text{--}400\text{ cm}^{-1}$ ).
- **Background Subtraction:** A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric  $\text{CO}_2$  and water vapor.

## Spectroscopic Profile of 3-Bromo-7-methoxyquinoline

The combination of NMR, MS, and IR data provides a unique spectroscopic "fingerprint" for **3-Bromo-7-methoxyquinoline**.

Caption: Molecular structure of **3-Bromo-7-methoxyquinoline**.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

The NMR spectra are definitive. The electron-withdrawing bromine atom at the C3 position and the electron-donating methoxy group at the C7 position create a distinct pattern of chemical

shifts.

Table 1: NMR Spectroscopic Data for **3-Bromo-7-methoxyquinoline** in CDCl<sub>3</sub>[2]

<sup>1</sup> H NMR					<sup>13</sup> C NMR	
Position	δ (ppm)	Multiplicity	J (Hz)	Assignment	δ (ppm)	Assignment
H-2	8.76	d	2.2	Pyridine Ring	159.9	C-7
H-4	8.15	d	2.2	Pyridine Ring	150.4	C-2
H-5	7.55	d	9.1	Benzene Ring	147.1	C-8a
H-8	7.32	d	2.5	Benzene Ring	135.9	C-4
H-6	7.15	dd	8.8, 2.5	Benzene Ring	126.9	C-5
OCH <sub>3</sub>	3.88	s	-	Methoxy Group	123.4	C-4a
					119.9	C-6
					113.6	C-3
					106.3	C-8

||||| 54.6 | OCH<sub>3</sub> |

Interpretation:

- <sup>1</sup>H NMR: The protons on the pyridine ring (H-2 and H-4) are the most deshielded, appearing at 8.76 and 8.15 ppm, respectively, due to the inductive effect of the nitrogen atom.[1] The methoxy group's protons appear as a sharp singlet at 3.88 ppm. The protons on the benzene

ring (H-5, H-6, H-8) show characteristic splitting patterns reflecting their coupling relationships.[2]

- <sup>13</sup>C NMR: The carbon attached to the electronegative oxygen of the methoxy group (C-7) is highly deshielded, resonating at 159.9 ppm. The carbon bearing the bromine (C-3) is found at 113.6 ppm. The methoxy carbon itself appears at 54.6 ppm.[2]

## Mass Spectrometry

The ESI mass spectrum provides unambiguous confirmation of the molecular weight and elemental composition.

Table 2: Mass Spectrometry Data for **3-Bromo-7-methoxyquinoline**[2]

Technique	m/z (Observed)	Assignment	Expected Molecular Formula
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| ESI | 238-240 | [M+H]<sup>+</sup> | C<sub>10</sub>H<sub>8</sub>BrNO |

Interpretation: The mass spectrum displays a pair of peaks at m/z 238 and 240 with nearly equal intensity.[2] This is the characteristic isotopic signature of a molecule containing one bromine atom (<sup>50.70%</sup> <sup>79</sup>Br and <sup>49.30%</sup> <sup>81</sup>Br), confirming its presence and corresponding to the protonated molecule [M+H]<sup>+</sup>. [1]

## Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the key functional groups within the molecule.

Table 3: Key IR Absorption Bands for **3-Bromo-7-methoxyquinoline**[2]

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
<b>2961</b>	<b>Medium</b>	<b>Aromatic C-H Stretch</b>
1620, 1581, 1491	Strong	C=C and C=N Aromatic Ring Stretching
1261	Strong	Aryl-O (Methoxy) Asymmetric Stretch
1027	Strong	Aryl-O (Methoxy) Symmetric Stretch

| 796 | Strong | C-H Out-of-plane Bending |

Interpretation: The spectrum is dominated by strong absorptions in the 1620-1491 cm<sup>-1</sup> region, characteristic of the quinoline ring's C=C and C=N stretching vibrations.[3] The prominent bands at 1261 cm<sup>-1</sup> and 1027 cm<sup>-1</sup> are diagnostic for the aryl-ether linkage of the methoxy group.[2]

## Comparative Spectroscopic Analysis: The Impact of the Methoxy Group

To understand the specific influence of the 7-methoxy group, we compare the data for **3-Bromo-7-methoxyquinoline** with that of its parent structure, 3-Bromoquinoline.

Caption: Workflow for comparative spectroscopic characterization.

## NMR Comparison

The primary difference observed in the NMR spectra is the effect of the electron-donating methoxy group on the chemical shifts of the benzene portion of the quinoline ring.

Table 4: Comparative <sup>1</sup>H NMR Chemical Shifts (δ, ppm) in CDCl<sub>3</sub>

Proton Position	3-Bromo-7-methoxyquinoline[2]	3-Bromoquinoline	Effect of 7-OCH <sub>3</sub> Group
<b>H-2</b>	<b>8.76</b>	<b>~8.9</b>	<b>Minor Shielding</b>
H-4	8.15	~8.2	Minor Shielding
H-5	7.55	~7.8	Significant Shielding
H-6	7.15	~7.6	Significant Shielding

| H-8 | 7.32 | ~8.1 | Significant Shielding |

Note: Approximate values for 3-Bromoquinoline are based on spectral data available in public databases and general principles of quinoline chemistry.[1][4][5]

Comparative Interpretation: The methoxy group at C-7 is an activating, electron-donating group. Through resonance, it increases the electron density on the benzene ring, particularly at the ortho (C-6, C-8) and para (not applicable) positions. This increased electron density results in a significant shielding effect, causing the signals for H-6 and H-8 in **3-Bromo-7-methoxyquinoline** to appear at a substantially higher field (lower ppm value) compared to their counterparts in 3-Bromoquinoline. The effect on the pyridine ring protons (H-2, H-4) is minimal as they are electronically more distant.

## MS and IR Comparison

- Mass Spectrometry: The molecular weight is the most direct point of comparison. 3-Bromoquinoline has a molecular weight of 208.06 g/mol .[6] The [M+H]<sup>+</sup> peak for **3-Bromo-7-methoxyquinoline** is observed at m/z 238, a difference of 30 mass units, perfectly corresponding to the addition of a methoxy group (-OCH<sub>3</sub>) in place of a hydrogen atom.
- Infrared Spectroscopy: While 3-Bromoquinoline shows characteristic aromatic C-H and C=C/C=N stretches, it lacks the strong, diagnostic aryl-ether C-O stretching bands found at 1261 cm<sup>-1</sup> and 1027 cm<sup>-1</sup> in the spectrum of **3-Bromo-7-methoxyquinoline**.[2]

## Conclusion

The structural identity of **3-Bromo-7-methoxyquinoline** is unequivocally established through a multi-technique spectroscopic approach. Key identifying features include:

- $^1\text{H}$  NMR: Two distinct doublets for the pyridine protons (H-2, H-4) above 8.0 ppm and a characteristic singlet for the methoxy group at approximately 3.88 ppm.
- $^{13}\text{C}$  NMR: A signal for the C-7 carbon at  $\sim 159.9$  ppm and the methoxy carbon at  $\sim 54.6$  ppm.
- Mass Spectrometry: A protonated molecular ion  $[\text{M}+\text{H}]^+$  exhibiting a characteristic 1:1 isotopic doublet at  $m/z$  238 and 240.
- IR Spectroscopy: Strong, characteristic aryl-ether C-O stretching vibrations around  $1261\text{ cm}^{-1}$  and  $1027\text{ cm}^{-1}$ .

The comparison with 3-Bromoquinoline clearly demonstrates the electronic influence of the 7-methoxy substituent, most notably the significant shielding observed in the  $^1\text{H}$  NMR spectrum for the protons on the benzenoid ring. This comprehensive dataset serves as a reliable reference for researchers and professionals in the field.

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